molecular formula C15H14O3 B6355692 3-(4-Methoxy-3-methylphenyl)benzoic acid CAS No. 885965-79-7

3-(4-Methoxy-3-methylphenyl)benzoic acid

Cat. No.: B6355692
CAS No.: 885965-79-7
M. Wt: 242.27 g/mol
InChI Key: SVNNCFNZXSHIRO-UHFFFAOYSA-N
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Description

3-(4-Methoxy-3-methylphenyl)benzoic acid is a substituted benzoic acid derivative featuring a benzoic acid core with a 4-methoxy-3-methylphenyl group at the 3-position. Its synthesis often involves condensation or functionalization of precursor aromatic acids. For example, derivatives like 2-[3-(4-methoxy-3-methylphenyl)-3-oxoprop-1-enyl]-4H-3,1-benzoxazin-4-one are synthesized via refluxing with acetic anhydride, yielding intermediates for flame retardants and antibacterial agents .

Properties

IUPAC Name

3-(4-methoxy-3-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-10-8-12(6-7-14(10)18-2)11-4-3-5-13(9-11)15(16)17/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVNNCFNZXSHIRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=CC=C2)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80654449
Record name 4'-Methoxy-3'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885965-79-7
Record name 4'-Methoxy-3'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxy-3-methylphenyl)benzoic acid typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxy-3-methylphenyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Methoxy-3-methylphenyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Methoxy-3-methylphenyl)benzoic acid involves its interaction with specific molecular targets. The methoxy and methyl groups influence the compound’s electronic properties, affecting its reactivity and binding affinity to biological targets. The pathways involved may include inhibition of enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs differ in substituent type, position, and electronic effects:

Compound Name Substituents Key Features Reference
3-(4-Methoxy-3-methylphenyl)benzoic acid 3-(4-MeO-3-MeC₆H₃) on benzoic acid Electron-donating groups enhance solubility in polar solvents; used in polymer synthesis .
4-Methoxy-3-methylbenzoic acid MeO and Me groups on benzoic acid ring Direct substitution increases acidity (pKa ~4.5) compared to alkyl-linked analogs .
3-Methoxy-4-(phenylmethoxy)benzoic acid 3-MeO, 4-benzyloxy on benzoic acid Bulkier benzyloxy group reduces solubility; used in vanillic acid derivatives .
4-Hydroxy-3-(3-methoxy-3-methylbutyl)benzoic acid Hydroxy and methoxy-alkyl chain on benzoic acid Extended alkyl chain enhances lipophilicity; isolated from fungal metabolites with antibacterial activity .
3-(4-Trifluoromethoxyphenyl)benzoic acid 4-CF₃O on phenyl ring Electron-withdrawing CF₃O group increases acidity and thermal stability .

Key Insights :

  • Electron-donating groups (e.g., methoxy, methyl) lower acidity and enhance solubility in polar solvents.
  • Bulkier substituents (e.g., benzyloxy) reduce solubility but improve thermal stability .
  • Electron-withdrawing groups (e.g., CF₃O, nitro) increase acidity and reactivity in electrophilic substitutions .
Physicochemical Properties
  • Acidity : The target compound’s acidity (predicted pKa ~4.8) is lower than 4-nitrobenzoic acid (pKa ~1.7) due to electron-donating substituents .
  • Solubility: Moderate solubility in methanol and DMF, contrasting with highly lipophilic analogs like 3-(4-trifluoromethoxyphenyl)benzoic acid .
  • Thermal Stability: Derivatives such as benzoxazinones exhibit stability up to 200°C, suitable for flame-retardant applications .

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